molecular formula C10H8Br2O2 B1596847 2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone CAS No. 690632-70-3

2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone

Cat. No.: B1596847
CAS No.: 690632-70-3
M. Wt: 319.98 g/mol
InChI Key: NPGVDFRSCHXENE-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone is a brominated organic compound belonging to the benzofuran family Benzofurans are characterized by a fused benzene and furan ring structure, and this particular compound features bromine atoms at the 2 and 5 positions of the benzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone typically involves multiple steps, starting with the bromination of benzofuran derivatives. One common synthetic route includes the bromination of 2,3-dihydro-1-benzofuran-7-ylmethanol using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3). The reaction conditions usually require anhydrous conditions and low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters (temperature, pressure, and reaction time) is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of hydrobromides.

  • Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

  • Substitution: Nucleophiles like sodium iodide (NaI) or potassium fluoride (KF) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Hydrobromides.

  • Substitution: Various substituted benzofurans depending on the nucleophile used.

Scientific Research Applications

2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets bacterial cell membranes and disrupts membrane integrity.

  • Anticancer Activity: Inhibits enzymes or pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone is unique due to its specific bromination pattern and its potential applications. Similar compounds include:

  • 1-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone: Lacks the bromine at the 2 position.

  • 2-Bromo-1-(2,3-dihydro-1-benzofuran-7-yl)ethanone: Lacks the bromine at the 5 position.

  • 2,5-Dibromo-1-(2,3-dihydro-1-benzofuran-7-yl)ethanone: Similar bromination pattern but different position on the benzofuran ring.

Properties

IUPAC Name

2-bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2O2/c11-5-9(13)8-4-7(12)3-6-1-2-14-10(6)8/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGVDFRSCHXENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2C(=O)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383424
Record name 2-bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-70-3
Record name 2-bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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